molecular formula C15H16N2O3 B2486936 N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1306038-59-4

N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2486936
CAS No.: 1306038-59-4
M. Wt: 272.304
InChI Key: FULDKFPDMMAHIH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound with a complex structure that includes a cyanocyclopentyl group and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a benzodioxine derivative under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride and cyanoacetic acid, often under microwave irradiation conditions to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into more reactive forms.

    Substitution: Commonly involves the replacement of a functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxine compounds.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-10-15(5-1-2-6-15)17-14(18)11-3-4-12-13(9-11)20-8-7-19-12/h3-4,9H,1-2,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULDKFPDMMAHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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